molecular formula C11H13ClN2O3 B2834892 (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride CAS No. 911669-75-5

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride

Cat. No. B2834892
CAS RN: 911669-75-5
M. Wt: 256.69
InChI Key: ZYBLLQBDSSXXLP-MTICXXPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride” is a compound with the molecular formula C26H22N2O5 . It has a molecular weight of 442.47 . The compound is stored in a dry place at 2-8°C and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H22N2O5/c29-24-20(19-11-5-6-12-22(19)27-24)13-23(25(30)31)28-26(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21,23,27,29H,13-14H2,(H,28,32)(H,30,31)/t23-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 442.47 . It is a solid at room temperature and is stored in a dry place at 2-8°C .

Scientific Research Applications

Alzheimer's Disease Treatment

One study focused on 3-amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ), a protein associated with Alzheimer's disease (AD). The Phase II study evaluated the safety, tolerability, and pharmacokinetic/pharmacodynamic effect of 3APS in subjects with mild-to-moderate AD. The study found that 3APS was well tolerated and reduced CSF Aβ42 levels, suggesting its potential as a disease-modifying treatment for AD (Aisen et al., 2006).

Photodynamic Therapy in Actinic Keratoses

Another application involves the use of Aminolevulinic acid hydrochloride (ALA) in photodynamic therapy (PDT) for treating actinic keratoses (AKs). The study found that topical ALA PDT using a nonlaser, blue light source effectively cleared AKs, demonstrating the compound's utility in dermatological treatments (Jeffes et al., 2001).

Treatment of Pulmonary Arterial Hypertension

Ambrisentan, a propanoic acid–based endothelin receptor antagonist, was studied for its efficacy in treating pulmonary arterial hypertension (PAH). The ARIES study showed that ambrisentan improved exercise capacity and several secondary endpoints in PAH patients, demonstrating its potential therapeutic application (Galiè et al., 2008).

Melanoma Palliative Therapy

Fotemustine, a compound with an aminophosphonic acid graft, was used in a multicentre phase II trial for the palliative therapy of melanoma patients. The study highlighted the compound's activity against melanoma, including brain metastases, indicating its potential for treating advanced disease stages (Kleeberg et al., 1995).

Metabolomic Studies in Prostate Cancer

A metabolomic study in prostate cancer tissue identified various metabolites, including amino acids, as differentiating and prognostic biomarkers. This research underscores the role of metabolomic profiling in understanding cancer metabolism and identifying novel biomarkers for diagnosis and prognosis (Jung et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315-H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBLLQBDSSXXLP-MTICXXPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911669-75-5
Record name (2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.